2-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2-Chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with a 2-methylpropyl (isobutyl) group at the 1-position and a 2-chlorobenzenesulfonamide moiety at the 6-position. Its molecular formula is C₂₁H₂₄ClN₃O₃S (molecular weight: 434.0 g/mol).
Properties
IUPAC Name |
2-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-17-9-8-15(11-14(17)7-10-19(22)23)21-26(24,25)18-6-4-3-5-16(18)20/h3-6,8-9,11,13,21H,7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHPVISRGNIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit additional pharmacological effects, including antitumor and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a chloro group, a sulfonamide moiety, and a tetrahydroquinoline scaffold. This unique combination of functional groups may contribute to its biological activity.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. The biological activity of this specific compound has been evaluated against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Antitumor Activity
Recent investigations have suggested that the compound may also possess antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 8.5 |
| A549 | 6.3 |
Anti-inflammatory Effects
Additionally, the compound has shown potential anti-inflammatory effects in animal models. It was observed to reduce inflammation markers such as TNF-alpha and IL-6 in induced models of inflammation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several sulfonamide derivatives and evaluated their antimicrobial efficacy. The compound was found to be among the most potent against S. aureus, suggesting that modifications to the sulfonamide structure can enhance activity against resistant strains.
Study 2: Antitumor Activity
A study published in Cancer Letters explored the effects of various tetrahydroquinoline derivatives on tumor cells. The results indicated that our compound induced significant apoptosis in HepG2 cells through the mitochondrial pathway, highlighting its potential as a lead candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the tetrahydroquinoline ring and sulfonamide group significantly impact biological activity. For instance:
- Increasing alkyl chain length on the nitrogen atom enhances antimicrobial activity.
- Substituents on the benzene ring influence cytotoxicity against tumor cells.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methyl/Methoxy Substitution : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, whereas methyl or methoxy groups could improve solubility or metabolic stability .
- Alkyl Chain at N1 : The 2-methylpropyl group in the target compound introduces greater steric bulk compared to ethyl or methyl analogs, which may affect conformational flexibility and target engagement .
Functional Implications
- Sulfonamide Role: The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, GPCRs).
- Tetrahydroquinolinone Core: This scaffold is associated with central nervous system (CNS) activity in some drugs. However, the lack of biological data for these specific compounds precludes definitive conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
